Cas no 82379-38-2 (4-(Hydroxymethyl)-3-nitrobenzoic acid)

4-(Hydroxymethyl)-3-nitrobenzoic acid structure
82379-38-2 structure
Produktname:4-(Hydroxymethyl)-3-nitrobenzoic acid
CAS-Nr.:82379-38-2
MF:C8H7NO5
MW:197.144882440567
MDL:MFCD01076314
CID:693146
PubChem ID:1501892

4-(Hydroxymethyl)-3-nitrobenzoic acid Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-(Hydroxymethyl)-3-nitrobenzoic acid
    • 4-HYDROXYMETHYL-3-NITROBENZOIC ACID
    • Benzoic acid, 4-(hydroxymethyl)-3-nitro-
    • methyl 4-(hydroxymethyl)-3-nitrobenzoate
    • AK140619
    • 4-HYDROXYMETHYL-3-NITRO-BENZOIC ACID
    • KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • FCH920749
    • AX8097938
    • ST24043095
    • AM20041205
    • 4-(Hydroxymethyl)-3-nitrobenzoic acid (ACI)
    • 3-Nitro-4-(hydroxymethyl)benzoic acid
    • CS-W022017
    • 82379-38-2
    • 4-(hydroxymethyl)-3-nitrobenzoicacid
    • DA-02596
    • DS-7073
    • MFCD01076314
    • CHEMBL1834880
    • SCHEMBL1483517
    • AKOS006346216
    • DTXSID30363554
    • MDL: MFCD01076314
    • Inchi: 1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12)
    • InChI-Schlüssel: KUOYLJCVVIDGBZ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C([N+](=O)[O-])C(CO)=CC=1)O

Berechnete Eigenschaften

  • Genaue Masse: 197.03200
  • Monoisotopenmasse: 197.03242232g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 2
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 5
  • Schwere Atomanzahl: 14
  • Anzahl drehbarer Bindungen: 2
  • Komplexität: 236
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topologische Polaroberfläche: 103

Experimentelle Eigenschaften

  • PSA: 103.35000
  • LogP: 1.30850

4-(Hydroxymethyl)-3-nitrobenzoic acid Sicherheitsinformationen

4-(Hydroxymethyl)-3-nitrobenzoic acid Zolldaten

  • HS-CODE:2918199090
  • Zolldaten:

    China Zollkodex:

    2918199090

    Übersicht:

    HS: 2998199090. Sonstiger Alkohol, der andere Oxycarbonsäuren enthält (einschließlich dessen Anhydrid\Acylhalogenid\Peroxide, Peroxysäuren und Derivate dieser Steuernummer). MwSt:17,0%.Steuerrückerstattungssatz:9.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2998199090 andere Carbonsäuren mit Alkoholfunktion, jedoch ohne andere Sauerstofffunktion, ihre Anhydride, Halogenide, Peroxide, Peroxysäuren und ihre Derivate. Aufsichtsbedingungen:Keine. MwSt:17.0%.Steuerermäßigungssatz:9.0%.MFN-Tarif:6.5%.General tariff:30.0%

4-(Hydroxymethyl)-3-nitrobenzoic acid Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZA456-200mg
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
200mg
¥548.0 2023-01-19
eNovation Chemicals LLC
D557393-5g
4-(hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 96%
5g
$645 2024-05-25
SHENG KE LU SI SHENG WU JI SHU
sc-267561-100mg
4-Hydroxymethyl-3-nitro-benzoic acid,
82379-38-2
100mg
¥805.00 2023-09-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
H60960-250mg
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
250mg
¥187.0 2024-07-19
Alichem
A019099318-10g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
10g
$1029.00 2023-09-01
Alichem
A019099318-5g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
5g
$918.32 2023-09-01
SHENG KE LU SI SHENG WU JI SHU
sc-267561-100 mg
4-Hydroxymethyl-3-nitro-benzoic acid,
82379-38-2
100MG
¥805.00 2023-07-11
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
H195186-1g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
1g
¥1440.90 2023-09-02
Aaron
AR005DVF-1g
4-HYDROXYMETHYL-3-NITROBENZOIC ACID
82379-38-2 97%
1g
$82.00 2023-12-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1068677-10g
4-(Hydroxymethyl)-3-nitrobenzoic acid
82379-38-2 97%
10g
¥6683.00 2024-07-28

4-(Hydroxymethyl)-3-nitrobenzoic acid Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referenz
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  24 h, rt
Referenz
Passerini reaction - amine deprotection - acyl migration (PADAM): a convenient strategy for the solid-phase preparation of peptidomimetic compounds
Banfi, Luca; et al, Molecular Diversity, 2003, 6(3-4), 227-235

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Referenz
Rapid and halide compatible synthesis of 2-N-substituted indazolone derivatives via photochemical cyclization in aqueous media
Nie, Hui-Jun; et al, RSC Advances, 2019, 9(23), 13249-13253

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
Referenz
A Ribozyme with Michaelase Activity: Synthesis of the Substrate Precursors
Eisenfuhr, Alexander; et al, Bioorganic & Medicinal Chemistry, 2003, 11(2), 235-249

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
2.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
2.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referenz
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Routes 6

Reaktionsbedingungen
1.1 Catalysts: Nitric acid ;  2 h, -10 °C
2.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Referenz
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Fuming nitric acid Solvents: Water
2.1 Reagents: Sodium carbonate Solvents: Acetone ,  Water
Referenz
Synthesis and evaluation of the anti parasitic activity of aromatic nitro compounds
Lopes, Marcela S.; et al, European Journal of Medicinal Chemistry, 2011, 46(11), 5443-5447

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
1.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referenz
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water
Referenz
Kinetics and mechanism of the reaction of sodium hydroxide on 4-(halomethyl)-3-nitrobenzoic acids and the corresponding non-nitro derivatives in aqueous dioxane
Riad, Y.; et al, Journal of Chemical Research, 1989, (3), 78-9

Synthetic Routes 10

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: Dichloromethane ;  15 min, rt
2.1 Reagents: Potassium hydroxide Solvents: Tetrahydrofuran ,  Water ;  6 h, rt
3.1 Reagents: 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride ,  Methyl 3-nitro-4-[[[O-3,4,6-tris-O-(phenylmethyl)-α-D-mannopyranosyl-(1→6)-O-2,3… Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ,  Pyridine ;  16 h, rt; rt → 0 °C
3.2 Reagents: Acetyl chloride ;  0 °C → rt; 8 h, rt
Referenz
Oligosaccharide synthesis on a soluble, hyper-branched polymer support via thioglycoside activation
Kantchev, Eric Assen B.; et al, Tetrahedron, 2005, 61(35), 8329-8338

Synthetic Routes 11

Reaktionsbedingungen
1.1 Catalysts: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Benzene ;  24 h, reflux
2.1 Catalysts: Nitric acid ;  2 h, -10 °C
3.1 Catalysts: Potassium iodide ,  Water Solvents: Water ;  reflux
Referenz
4-Bromomethyl-3-nitrobenzoic acid
de la Torre, Beatriz G.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

4-(Hydroxymethyl)-3-nitrobenzoic acid Raw materials

4-(Hydroxymethyl)-3-nitrobenzoic acid Preparation Products

Artikel empfehlen

Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:82379-38-2)4-(Hydroxymethyl)-3-nitrobenzoic acid
A840314
Reinheit:99%/99%
Menge:5g/25g
Preis ($):368.0/1289.0